
1-(3-fluoro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
描述
1-(3-fluoro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, also known as FMITCA, is a novel compound that has been studied for its potential applications in medicinal chemistry, chemical biology, and drug discovery. FMITCA is a derivative of indazole-3-carboxylic acid, a common scaffold used in drug design. FMITCA has been studied for its ability to modulate the activity of several enzymes, proteins, and receptors. In addition, it has been shown to have anti-inflammatory and analgesic effects in animal models.
作用机制
Target of Action
The compound contains a boronic acid moiety , which is commonly used in Suzuki–Miyaura coupling reactions . This suggests that the compound may interact with palladium catalysts in these reactions .
Mode of Action
In Suzuki–Miyaura coupling reactions, the boronic acid moiety of the compound can undergo transmetalation, a process where it transfers its organic group to a palladium catalyst . This reaction is part of the larger Suzuki–Miyaura coupling process, which also involves the oxidative addition of an electrophilic organic group to the palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway involved in the action of the compound. This reaction is a widely-used method for forming carbon-carbon bonds, and it is known for its mild reaction conditions and tolerance of various functional groups . The compound’s boronic acid moiety plays a crucial role in this reaction, contributing to the formation of new carbon-carbon bonds .
Pharmacokinetics
Boronic esters, such as the one present in the compound, are generally stable and easy to purify . These properties could potentially influence the compound’s bioavailability.
Result of Action
The result of the compound’s action in Suzuki–Miyaura coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, potentially including pharmaceuticals and other biologically active molecules .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known for its tolerance of various functional groups and its ability to proceed under mild reaction conditions . The stability of the compound’s boronic ester moiety can also be a factor, as it needs to be stable enough to survive the reaction conditions but reactive enough to participate in the coupling reaction .
实验室实验的优点和局限性
The main advantage of using 1-(3-fluoro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in laboratory experiments is its ability to modulate the activity of several enzymes, proteins, and receptors. This makes it a useful tool for studying the biochemical and physiological effects of these molecules. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water. This can make it difficult to accurately measure the concentration of this compound in solution.
未来方向
The potential applications of 1-(3-fluoro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid are still being explored, and there are a number of future directions in which research could be directed. These include the development of more effective synthesis methods, the exploration of its effects on other enzymes, proteins, and receptors, and the investigation of its potential therapeutic applications. In addition, further research could be directed towards the development of more effective delivery systems for this compound, as well as the exploration of its potential toxicity.
科学研究应用
1-(3-fluoro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has been studied for its potential applications in medicinal chemistry, chemical biology, and drug discovery. In particular, it has been studied for its ability to modulate the activity of enzymes, proteins, and receptors. It has been shown to bind to the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its ability to modulate the activity of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. In addition, it has been studied for its ability to modulate the activity of the G-protein coupled receptor GPR55, which is involved in the regulation of pain and inflammation.
属性
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-9-6-7-10(8-12(9)16)18-13-5-3-2-4-11(13)14(17-18)15(19)20/h6-8H,2-5H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCAUOYAAHUCJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(CCCC3)C(=N2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



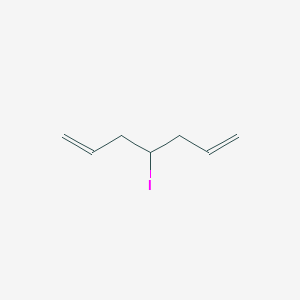
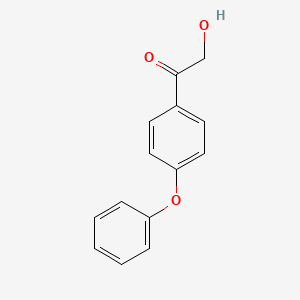
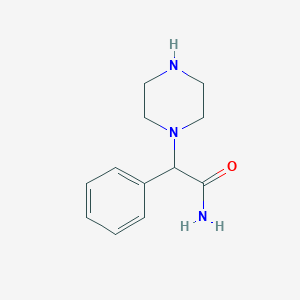
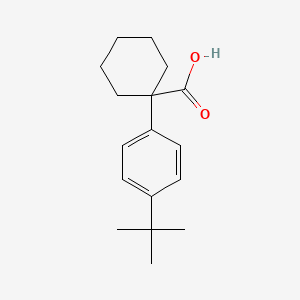
![1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine](/img/structure/B3389278.png)
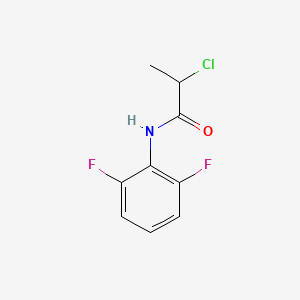

![2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3389292.png)
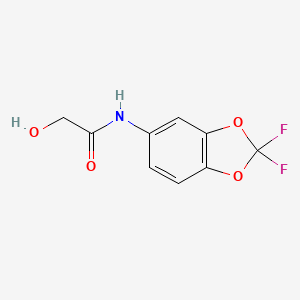
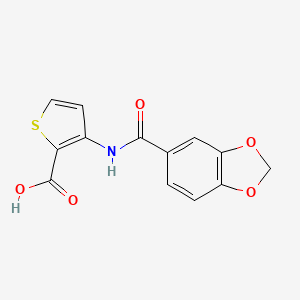
![1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3389314.png)
![1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3389322.png)

![1-(4-ethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3389347.png)